molecular formula C20H20N2O5S B2840497 Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate CAS No. 898464-72-7

Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate

Cat. No. B2840497
CAS RN: 898464-72-7
M. Wt: 400.45
InChI Key: DQQYIIWOTYWMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis

Research into the chemistry of related quinoline derivatives reveals complex reactions and potential for creating reactive intermediates, with studies examining their synthesis and reactions. For instance, the exploration of quinol esters and sulfonamides as precursors to 4-alkylaryloxenium ions highlights the nuanced chemical behaviors and potential applications in synthesis chemistry (Novak et al., 2007).

Biological Activity

A significant portion of the research focuses on the biological activities of quinoline sulfonamides and related compounds. These studies span various pharmacological interests, including antibacterial, antiviral, anti-inflammatory, and antimalarial activities. For example, the synthesis and biological evaluation of novel quinoline derivatives demonstrate a range of activities, emphasizing the antimicrobial potential of such compounds (Sarade et al., 2011).

Neuroprotective and Cytotoxic Properties

Compounds related to Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate have been investigated for their neuroprotective and cytotoxic properties. For instance, the neuroprotectant potential of 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) against cerebral ischemia indicates the therapeutic possibilities of quinoxaline derivatives in neurological conditions (Sheardown et al., 1990).

Antimicrobial and Larvicidal Activities

The exploration of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis and the synthesis of quinoline-3-carbaldehyde hydrazones for antimicrobial activity further illustrate the diverse applications of these compounds in addressing public health concerns related to infectious diseases and pest control (Uppar et al., 2020); (Korcz et al., 2018).

properties

IUPAC Name

methyl 4-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-27-20(24)13-4-7-16(8-5-13)21-28(25,26)17-11-14-3-2-10-22-18(23)9-6-15(12-17)19(14)22/h4-5,7-8,11-12,21H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQYIIWOTYWMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.